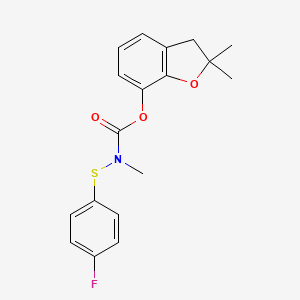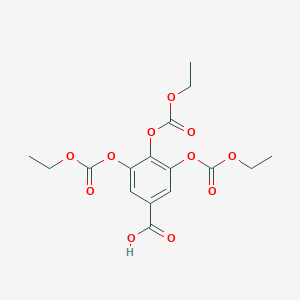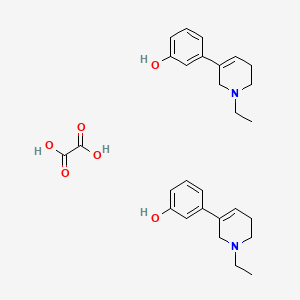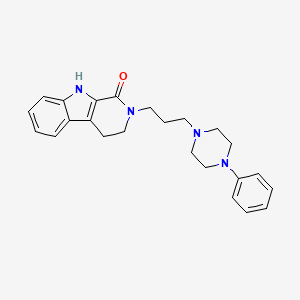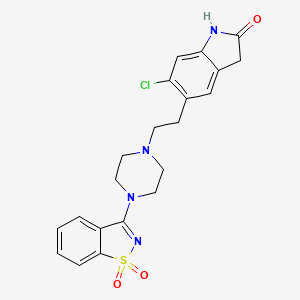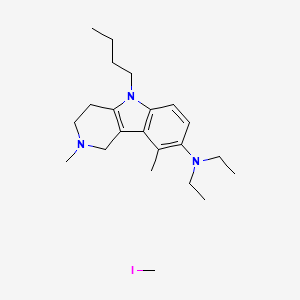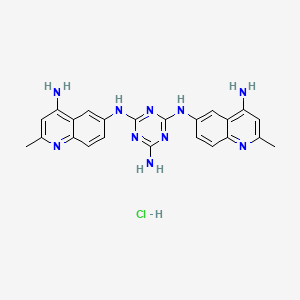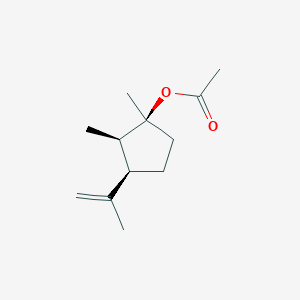
1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plinyl acetate, also known as 1,2-dimethyl-3-(1-methylethenyl)cyclopentyl acetate, is an organic compound with the chemical formula C12H20O2. It is a colorless liquid with a pleasant, aromatic odor. This compound is commonly used in the fragrance industry due to its appealing scent and is also utilized as a solvent in various industrial applications .
Vorbereitungsmethoden
Plinyl acetate is typically synthesized through an acid-catalyzed esterification reaction. The process involves the reaction of 1,2-dimethyl-3-(1-methylethenyl)cyclopentanol with acetic acid in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation .
Analyse Chemischer Reaktionen
Plinyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Plinyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Plinyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Plinyl acetate is used in the study of enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and as a solvent in the manufacturing of pesticides and herbicides
Wirkmechanismus
The mechanism of action of plinyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it is hydrolyzed by esterases to produce the corresponding alcohol and acetic acid. This hydrolysis reaction is crucial for its metabolism and elimination from the body. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Plinyl acetate can be compared with other similar compounds such as phenyl acetate and prenyl acetate. While all these compounds are esters and share similar chemical properties, plinyl acetate is unique due to its specific structure and aromatic properties. Phenyl acetate, for example, has a benzene ring, while prenyl acetate has an isoprenoid structure. These structural differences result in variations in their chemical reactivity and applications .
Similar Compounds
- Phenyl acetate
- Prenyl acetate
Plinyl acetate stands out due to its unique cyclopentyl structure and its widespread use in the fragrance industry .
Eigenschaften
CAS-Nummer |
94346-09-5 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(1S,2R,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-7-12(5,9(11)3)14-10(4)13/h9,11H,1,6-7H2,2-5H3/t9-,11+,12+/m1/s1 |
InChI-Schlüssel |
NKWCOKZUKIEZAR-USWWRNFRSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CC[C@]1(C)OC(=O)C)C(=C)C |
Kanonische SMILES |
CC1C(CCC1(C)OC(=O)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


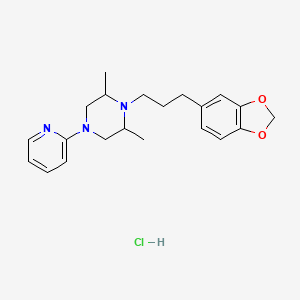
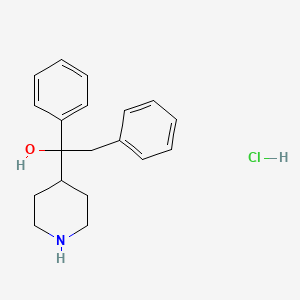
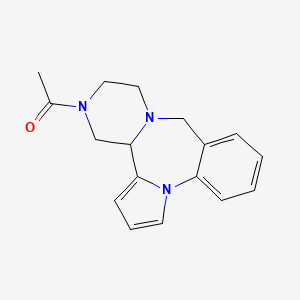
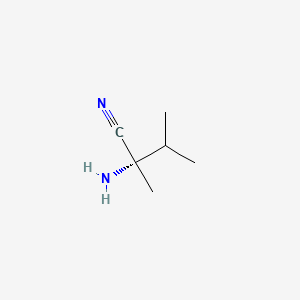
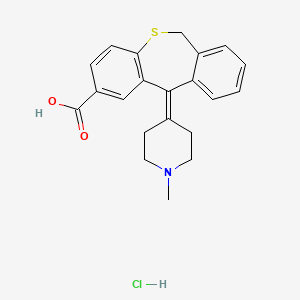

![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
